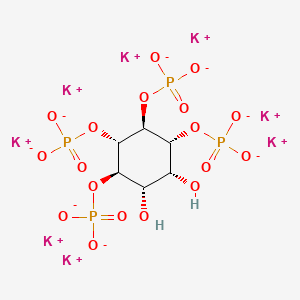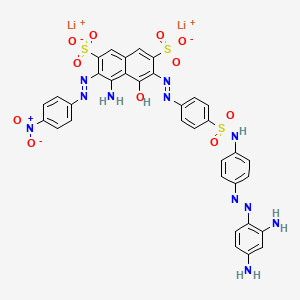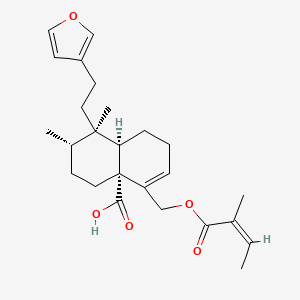
D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt is a component of the lipid signaling pathway . It has been shown to antagonize the negative regulation of calcium-mediated chloride secretion by epidermal growth factor . It also binds to the pleckstrin homology (PH) domain of p130 .
Molecular Structure Analysis
The molecular formula of D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt is C6H8O18P4K8 . Its molecular weight is 804.80 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
The compound is stored at a temperature of -20°C . It has a molecular weight of 804.80 g/mol . The compound’s structure can be represented by InChI and SMILES strings .Applications De Recherche Scientifique
Component of Lipid Signaling Pathway
D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt is a component of the lipid signaling pathway . It has been shown to antagonize the negative regulation of calcium-mediated chloride secretion by epidermal growth factor .
Binding to Pleckstrin Homology (PH) Domain
This compound has also been shown to bind to the pleckstrin homology (PH) domain of p130 . The PH domain is a protein domain that occurs in a wide range of proteins involved in intracellular signaling or as constituents of the cytoskeleton.
Substrate for Inositol Kinases
D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt acts as a substrate for inositol kinases . These enzymes phosphorylate inositol compounds, leading to the production of a variety of inositol pentaphosphates and hexakisphosphates .
Role in Cellular Calcium Mobilization
D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt plays a fundamental role in cellular calcium mobilization . It is recognized by inositol 1,4,5-trisphosphate kinase, which phosphorylates it to generate a tetrakisphosphate .
Implications in Synaptic Plasticity and Learning
The compound has been implicated in synaptic plasticity and impairments of learning and memory . This suggests a potential role in neurological processes and disorders.
Potential Anticancer Applications
Recent research has suggested that D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt may have potential anticancer applications . Inhibitors of inositol hexakisphosphate kinase, which can process this compound, have demonstrated therapeutic benefits in animal models, such as reducing blood glucose and attenuating myocardial injury .
Safety And Hazards
Propriétés
IUPAC Name |
octapotassium;[(1R,2S,3R,4R,5S,6S)-2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4.8K/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2+,3-,4-,5+,6+;;;;;;;;/m1......../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOARMWMDZTZZSB-FPQWBLQBSA-F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8K8O18P4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745631 |
Source


|
| Record name | Octapotassium (1R,2S,3S,4R,5R,6S)-5,6-dihydroxycyclohexane-1,2,3,4-tetrayl tetrakis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
804.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt | |
CAS RN |
103497-71-8 |
Source


|
| Record name | Octapotassium (1R,2S,3S,4R,5R,6S)-5,6-dihydroxycyclohexane-1,2,3,4-tetrayl tetrakis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-CHLORO-2-((3-[(E)-3-(3-([5-CHLORO-3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-5,5-DIMETHYL-2-CY](/img/structure/B560747.png)



![Bromobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]borane](/img/structure/B560757.png)





